molecular formula C13H9ClF3N3O B1418275 4-(4-Chloro-2-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine CAS No. 1219454-39-3

4-(4-Chloro-2-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine

Cat. No. B1418275
CAS RN: 1219454-39-3
M. Wt: 315.68 g/mol
InChI Key: NKGNCFOICFBMNP-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine, otherwise known as 4-(4-Chloro-2-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine, is a small organic molecule that has been studied extensively in the scientific research community for its potential applications in drug development, medicinal chemistry, and biochemistry. This compound has been found to possess a range of interesting properties, such as its ability to act as a ligand for various metals, its ability to act as an enzyme inhibitor, and its ability to interact with other molecules in a variety of ways.

Scientific Research Applications

Pharmaceutical Drug Development

The trifluoromethyl group in compounds is known for its ability to enhance the biological activity of pharmaceuticals . This compound, with its trifluoromethylphenyl group, may be investigated for its potential pharmacological properties. It could serve as a precursor or an intermediate in the synthesis of various drugs, especially those targeting diseases where modulation of protein interactions is crucial.

properties

IUPAC Name

4-[4-chloro-2-(trifluoromethyl)phenyl]-N'-hydroxypyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3N3O/c14-8-1-2-9(10(6-8)13(15,16)17)7-3-4-19-11(5-7)12(18)20-21/h1-6,21H,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGNCFOICFBMNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)C2=CC(=NC=C2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)C2=CC(=NC=C2)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-2-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Chloro-2-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine
Reactant of Route 2
4-(4-Chloro-2-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine

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